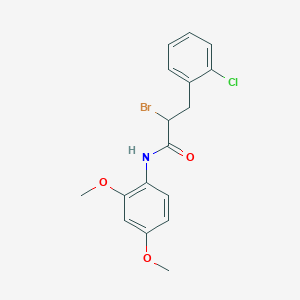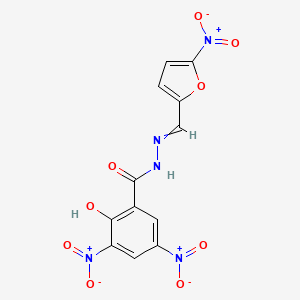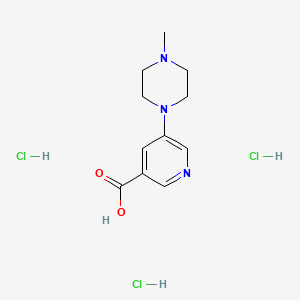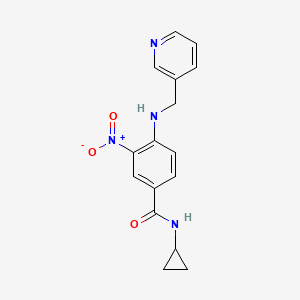
2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide
Descripción general
Descripción
2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H17BrClNO3 and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A study on a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated its effectiveness in herbicidal activity. The compound was synthesized using bromine and analyzed using X-ray diffraction (Liu et al., 2008).
Another study focused on the synthesis, cyclization, and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, including compounds with a 4-acetylphenyl fragment. These compounds showed significant antibacterial and antifungal activity (Baranovskyi et al., 2018).
The compound N-(2-Chlorophenyl)-(1-Propanamide), closely related to the one , was synthesized and investigated for its potential as an organic nonlinear optical material. The study included crystal growth techniques and various spectroscopic characterizations (Prabhu & Rao, 2000).
In a different study, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates. This indicates its utility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Research on (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its derivatives demonstrated their ability to inhibit human cytosolic carbonic anhydrase II, suggesting potential applications in the treatment of conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Propiedades
IUPAC Name |
2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-12-7-8-15(16(10-12)23-2)20-17(21)13(18)9-11-5-3-4-6-14(11)19/h3-8,10,13H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFZSTSBKNPTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-bromophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8008117.png)
![ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate](/img/structure/B8008131.png)

![1'-[(4-chlorophenyl)methyl]-7,8-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one;oxalic acid](/img/structure/B8008144.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B8008153.png)

![N-(4-carbamoylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B8008170.png)

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B8008191.png)